4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile
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Overview
Description
4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C14H10BrNO2S2 It is a brominated benzonitrile derivative that contains both a methanesulfonylphenyl and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures . This reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions often use reagents like palladium acetate (Pd(OAc)2) and phosphine ligands.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the bromine and methanesulfonylphenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(methylsulfanyl)benzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 4-Bromo-2-(methylthio)benzonitrile
Uniqueness
4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile is unique due to the presence of both the methanesulfonylphenyl and sulfanyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
Molecular Formula |
C14H10BrNO2S2 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-bromo-2-(4-methylsulfonylphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C14H10BrNO2S2/c1-20(17,18)13-6-4-12(5-7-13)19-14-8-11(15)3-2-10(14)9-16/h2-8H,1H3 |
InChI Key |
QPLQPXVBZRWCTA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SC2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
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